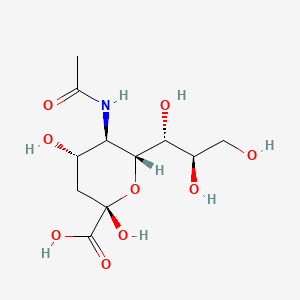

N-acetyl-beta-neuraminic acid

概要

説明

N-アセチル-β-ノイラミン酸は、9個の炭素を持つ糖酸であるノイラミン酸の誘導体です。これは、ヒトや多くの哺乳類の細胞に存在するシアル酸の主要な形態です。 この化合物は、細胞認識、シグナル伝達、病原体との相互作用など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .

準備方法

合成経路と反応条件: N-アセチル-β-ノイラミン酸は、酵素的方法によって合成することができます。一般的なアプローチの1つは、N-アセチルグルコサミン2-エピメラーゼ(AGE)を用いてエピマー化を行い、N-アセチル-d-ノイラミン酸リアーゼ(NAL)を用いてアルドール縮合を行うことです。 この2段階の酵素的合成では、ピルビン酸とN-アセチルグルコサミンを基質として使用します .

工業的生産方法: N-アセチル-β-ノイラミン酸の工業的生産では、多くの場合、全細胞生体触媒が使用されます。大腸菌の遺伝子組み換え株は、この化合物を効率的に生産するために使用されます。 これらの株は、酵素の発現、基質の輸送、全体の収率を向上させるように最適化されています .

化学反応の分析

反応の種類: N-アセチル-β-ノイラミン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: 置換反応では、アミンやチオールなどの求核剤が関与することが多いです。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってカルボン酸が生成される可能性がありますが、還元によってアルコールが生成される可能性があります .

科学研究の応用

N-アセチル-β-ノイラミン酸は、科学研究において幅広い用途を持っています。

化学: 複雑なグリカンや糖タンパク質の合成のための構成要素として使用されます。

生物学: この化合物は、細胞認識とシグナル伝達のプロセスに関与しています。

医学: これは、インフルエンザウイルスのレセプターとして機能し、ウイルスが宿主細胞に付着するのを促進します。さらに、抗ウイルス薬の開発に使用されています。

産業: N-アセチル-β-ノイラミン酸は、乳児の脳の発達のための栄養補助食品の製造や、医薬品製造における中間体として使用されます

科学的研究の応用

N-acetyl-beta-neuraminic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex glycans and glycoproteins.

Biology: The compound is involved in cellular recognition and signaling processes.

Medicine: It serves as a receptor for influenza viruses, facilitating viral attachment to host cells. Additionally, it is used in the development of antiviral drugs.

Industry: this compound is used in the production of nutraceuticals for infant brain development and as an intermediate in pharmaceutical manufacturing

作用機序

N-アセチル-β-ノイラミン酸は、特定の分子標的や経路と相互作用することで効果を発揮します。これは、インフルエンザウイルスのレセプターとして機能し、ウイルスのヘマグルチニンが宿主細胞の表面に結合することを可能にします。この相互作用は、ウイルスの侵入と感染にとって重要です。 さらに、この化合物は、細胞接着、シグナル伝達、免疫応答の調節など、さまざまな細胞プロセスに関与しています .

類似の化合物との比較

類似の化合物:

- N-アセチル-α-ノイラミン酸

- N-グリコリルノイラミン酸

- シアル酸

比較: N-アセチル-β-ノイラミン酸は、アノマー中心の特定の配置のためにユニークであり、これは生物学的活性と相互作用に影響を与えます。N-アセチル-α-ノイラミン酸と比較して、β型は異なる結合特性を持ち、ヒト細胞に多く見られます。 N-グリコリルノイラミン酸は、ノイラミン酸の別の誘導体であり、アシル基が異なり、ヒトではあまり一般的ではありません .

類似化合物との比較

- N-acetyl-alpha-neuraminic acid

- N-glycolylneuraminic acid

- Sialic acid

Comparison: N-acetyl-beta-neuraminic acid is unique due to its specific configuration at the anomeric center, which influences its biological activity and interactions. Compared to N-acetyl-alpha-neuraminic acid, the beta form has distinct binding properties and is more prevalent in human cells. N-glycolylneuraminic acid, another derivative of neuraminic acid, differs in its acyl group and is less common in humans .

生物活性

N-Acetyl-beta-neuraminic acid (Neu5Ac), also known as sialic acid, is a crucial monosaccharide that plays significant roles in various biological processes. As the predominant sialic acid in humans and many mammals, Neu5Ac is involved in cellular recognition, pathogen interaction, and immune response. This article explores the biological activity of Neu5Ac, highlighting its physiological roles, mechanisms of action, and potential therapeutic applications.

Physiological Roles of Neu5Ac

Neu5Ac is primarily located on the surface of cells as part of glycoconjugates, influencing several biological functions:

- Cellular Recognition : Neu5Ac acts as a terminal sugar on glycoproteins and glycolipids, facilitating cell-cell interactions and signaling pathways.

- Immune Response : It plays a role in modulating immune responses by influencing the activity of immune cells and the recognition of pathogens.

- Pathogen Interaction : Neu5Ac serves as a receptor for various viruses, including influenza, allowing viral attachment and entry into host cells .

The biological activity of Neu5Ac can be attributed to several mechanisms:

- Viral Inhibition : Neu5Ac has been shown to inhibit the hemagglutination process of influenza viruses. Studies indicate that it can interfere with viral replication by inhibiting intracellular autophagy during the viral life cycle .

- Antioxidative Properties : Neu5Ac exhibits antioxidative activity by scavenging reactive oxygen species (ROS). It has been demonstrated to reduce oxidative stress and mitigate damage caused by lipid hydroperoxides .

- Nutritional Source for Bacteria : Certain bacteria utilize Neu5Ac as a nutrient source, which can enhance their pathogenicity. For example, Escherichia coli can metabolize Neu5Ac to thrive in the gastrointestinal tract .

1. Influenza Virus Interaction

A study highlighted that Neu5Ac derived from edible bird's nests showed potent inhibitory effects against various strains of influenza virus. This was achieved through its ability to bind to the viral hemagglutinin, preventing infection in host organisms .

2. Antioxidative Effects

Research conducted by Iijima et al. demonstrated that Neu5Ac could effectively neutralize hydrogen peroxide in vitro, leading to reduced cytotoxicity associated with oxidative stress. This property suggests its potential application in treating inflammation-related diseases .

3. Nutrient Utilization by Pathogenic Bacteria

Enterohemorrhagic E. coli (EHEC) strains utilize Neu5Ac as an energy source, which facilitates their growth and pathogenicity in the human gut. The presence of nanS-p alleles in these strains enhances their ability to metabolize mucin-derived Neu5Ac .

Applications and Therapeutic Potential

Neu5Ac has garnered attention for its potential applications across various fields:

- Pharmaceuticals : It is a precursor for antiviral drugs like zanamivir and oseltamivir, which are used to treat influenza infections .

- Food Industry : Due to its safety profile and health benefits, Neu5Ac is being explored as a food supplement aimed at enhancing cognitive function and immunity .

- Cancer Therapy : Neu5Ac's role in cell adhesion and signaling makes it a candidate for targeted cancer therapies, potentially improving therapeutic outcomes .

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864309 | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

489-46-3, 19342-33-7, 131-48-6 | |

| Record name | Neuraminic acid, N-acetyl- Starburst 4th Generation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-beta-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neuraminic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.BETA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP79W5HPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。